molecular formula C19H16N2O3 B5793612 N-[4-(benzylcarbamoyl)phenyl]furan-2-carboxamide

N-[4-(benzylcarbamoyl)phenyl]furan-2-carboxamide

Cat. No.: B5793612
M. Wt: 320.3 g/mol
InChI Key: LZYCGGCRKPVHCE-UHFFFAOYSA-N
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Description

N-[4-(benzylcarbamoyl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring attached to a phenyl group, which is further substituted with a benzylcarbamoyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzylcarbamoyl)phenyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-(benzylcarbamoyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product with high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzylcarbamoyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration and bromine for halogenation are employed.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro and halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(benzylcarbamoyl)phenyl]furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.

    Pharmacology: The compound is investigated for its potential as a drug candidate for various diseases.

    Biochemistry: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzylcarbamoyl)phenyl]furan-2-carboxamide is unique due to the presence of the benzylcarbamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable candidate for drug development and other scientific research applications.

Properties

IUPAC Name

N-[4-(benzylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-18(20-13-14-5-2-1-3-6-14)15-8-10-16(11-9-15)21-19(23)17-7-4-12-24-17/h1-12H,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYCGGCRKPVHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329804
Record name N-[4-(benzylcarbamoyl)phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826074
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

518010-72-5
Record name N-[4-(benzylcarbamoyl)phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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